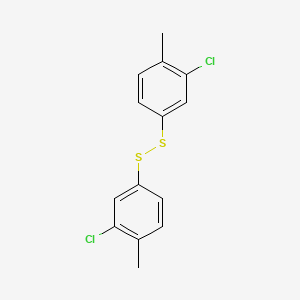
3-Chloro-4-methylphenyl disulfide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-4-methylphenyl disulfide is an organic compound with the molecular formula C14H12Cl2S2. It is a member of the disulfide family, characterized by the presence of a disulfide bond (S-S) between two aromatic rings. This compound is often used in research and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-Chloro-4-methylphenyl disulfide can be synthesized through various methods. One common approach involves the reaction of 3-chloro-4-methylphenol with sulfur dichloride (S2Cl2) under controlled conditions. The reaction typically occurs in the presence of a base, such as sodium hydroxide (NaOH), to facilitate the formation of the disulfide bond.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, with careful control of temperature, pressure, and reaction time to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-4-methylphenyl disulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can break the disulfide bond, yielding thiols.
Substitution: Halogen substitution reactions can occur, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate halogen exchange reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted aromatic compounds depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
3-Chloro-4-methylphenyl disulfide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-chloro-4-methylphenyl disulfide involves its interaction with molecular targets through its disulfide bond. This bond can undergo redox reactions, leading to the formation of reactive intermediates that interact with proteins and other biomolecules. These interactions can modulate various biochemical pathways, contributing to the compound’s biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chloro-3-methylphenol: A related compound with similar structural features but different chemical properties.
3-Chloro-4-methylphenol: Another related compound with a single sulfur atom instead of a disulfide bond.
Uniqueness
3-Chloro-4-methylphenyl disulfide is unique due to its disulfide bond, which imparts distinct redox properties and reactivity compared to its analogs. This makes it valuable in specific chemical and biological applications where such properties are desired.
Eigenschaften
CAS-Nummer |
100871-75-8 |
|---|---|
Molekularformel |
C14H12Cl2S2 |
Molekulargewicht |
315.3 g/mol |
IUPAC-Name |
2-chloro-4-[(3-chloro-4-methylphenyl)disulfanyl]-1-methylbenzene |
InChI |
InChI=1S/C14H12Cl2S2/c1-9-3-5-11(7-13(9)15)17-18-12-6-4-10(2)14(16)8-12/h3-8H,1-2H3 |
InChI-Schlüssel |
GPXATXPADIJRGI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)SSC2=CC(=C(C=C2)C)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



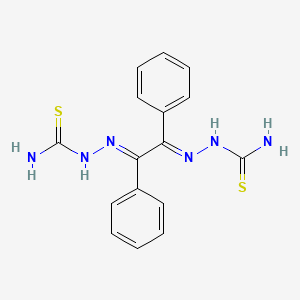
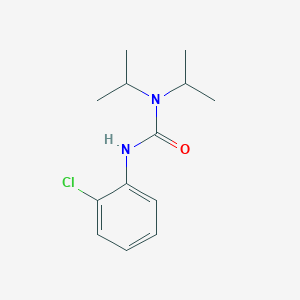
![N-{4-[(E)-(2-phenylhydrazono)methyl]phenyl}acetamide](/img/structure/B11948092.png)


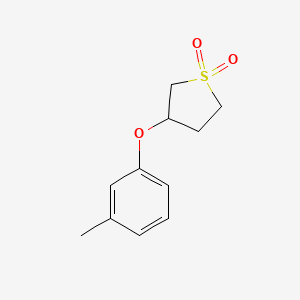


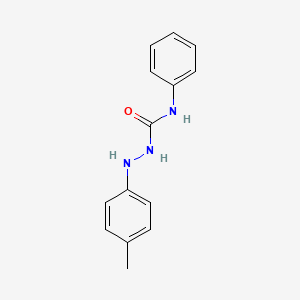

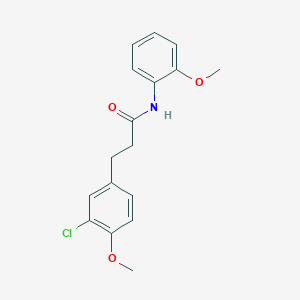
![3-chloro-N-[2-(2-pyridinyl)ethyl]aniline](/img/structure/B11948150.png)

